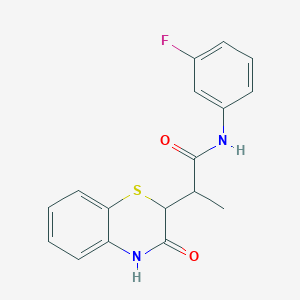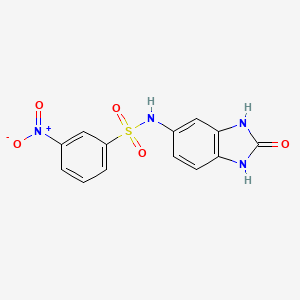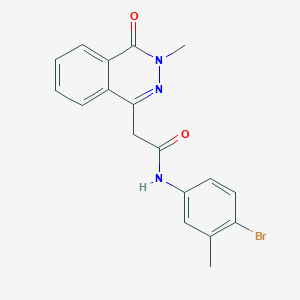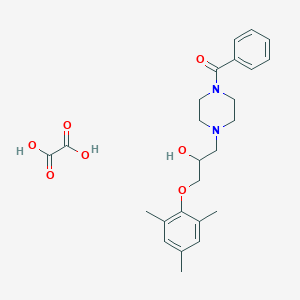
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide
説明
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide, also known as FSL-1, is a synthetic compound that has gained considerable attention in scientific research due to its potential applications in the field of immunology. FSL-1 is a synthetic diacylated lipopeptide that is structurally similar to bacterial lipoproteins.
作用機序
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide activates TLR2 by binding to its extracellular domain. This binding leads to the dimerization of TLR2 with another TLR, TLR1 or TLR6, resulting in the activation of downstream signaling pathways. The downstream signaling pathways include the activation of the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to induce the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8). These cytokines and chemokines play a key role in the inflammatory response and are important for the recruitment of immune cells to the site of infection. This compound has also been shown to induce the production of reactive oxygen species (ROS), which are important for the killing of pathogens.
実験室実験の利点と制限
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide is a useful tool for studying the innate immune system and host-pathogen interactions. It has several advantages over bacterial lipoproteins, including its stability and purity. However, this compound has some limitations in lab experiments. It is a synthetic compound and may not fully mimic the natural lipoproteins found in bacteria. Additionally, this compound may not activate all TLR2 isoforms and may have different effects on different cell types.
将来の方向性
There are several future directions for the study of N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide. One area of research is the development of this compound analogs that can selectively activate different TLR2 isoforms. Another area of research is the use of this compound in the development of vaccines and immunotherapies. This compound has been shown to enhance the immune response to vaccines and may be useful in the development of new vaccines. Additionally, this compound may be useful in the treatment of infectious diseases and inflammatory disorders. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion
This compound is a synthetic compound that has gained considerable attention in scientific research due to its potential applications in the field of immunology. It activates Toll-like receptor 2 (TLR2) and induces the production of pro-inflammatory cytokines and chemokines. This compound has several advantages over bacterial lipoproteins, including its stability and purity. However, it has some limitations in lab experiments and may not fully mimic the natural lipoproteins found in bacteria. There are several future directions for the study of this compound, including the development of this compound analogs and the use of this compound in the development of vaccines and immunotherapies.
科学的研究の応用
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has been extensively studied for its potential applications in immunology. It has been shown to activate Toll-like receptor 2 (TLR2), which is a key component of the innate immune system. This compound activates TLR2 by binding to its extracellular domain, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines and chemokines. This compound has been used in a wide range of immunological studies, including studies on the innate immune system, inflammation, and host-pathogen interactions.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-10(16(21)19-12-6-4-5-11(18)9-12)15-17(22)20-13-7-2-3-8-14(13)23-15/h2-10,15H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMPKKJYMNGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4199095.png)

![5-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4199105.png)
![N-(tert-butyl)-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4199112.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4199119.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4199132.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4199147.png)

![3-methoxy-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4199163.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4199182.png)

![N-{1-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}-4-methoxybenzamide](/img/structure/B4199202.png)
![5-{[(4-bromophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B4199217.png)